molecular formula C9H11ClN2O2 B14917494 2-((5-Chloro-2-methoxyphenyl)amino)acetamide

2-((5-Chloro-2-methoxyphenyl)amino)acetamide

Cat. No.: B14917494
M. Wt: 214.65 g/mol
InChI Key: BVVPKVNOIHLEJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Chloro-2-methoxyphenyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Chloro-2-methoxyphenyl)amino)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a pharmacologically active compound compared to other similar structures .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(5-chloro-2-methoxyanilino)acetamide

InChI

InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(10)4-7(8)12-5-9(11)13/h2-4,12H,5H2,1H3,(H2,11,13)

InChI Key

BVVPKVNOIHLEJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC(=O)N

Origin of Product

United States

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